molecular formula C17H19BrN2OS B6018522 1-[(4-bromo-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine

1-[(4-bromo-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B6018522
M. Wt: 379.3 g/mol
InChI Key: IVXPDKQKWWYVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine, commonly known as BTDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTDMP is a piperazine derivative that has been synthesized for the first time in 2006. Since then, numerous studies have been conducted to investigate its synthesis, mechanism of action, and therapeutic potential.

Mechanism of Action

The exact mechanism of action of BTDMP is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. BTDMP has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist.
Biochemical and Physiological Effects:
BTDMP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are believed to be involved in the development of neurological disorders. BTDMP has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

BTDMP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. BTDMP is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of BTDMP is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on BTDMP. One direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, further research is needed to elucidate the mechanism of action of BTDMP and to identify potential side effects associated with its use.

Synthesis Methods

The synthesis of BTDMP involves a multi-step process that includes the reaction of 2,3-dimethylphenylamine with phosgene, followed by the reaction of the resulting intermediate with 4-bromo-2-thiophenecarbonyl chloride. The final product is obtained through the reaction of the intermediate with piperazine in the presence of a base.

Scientific Research Applications

BTDMP has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. BTDMP has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS/c1-12-4-3-5-15(13(12)2)19-6-8-20(9-7-19)17(21)16-10-14(18)11-22-16/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXPDKQKWWYVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CS3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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